4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate

Lipophilicity Drug design Prodrug

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate (CAS 329079-36-9) is a synthetic ester derivative that combines a 1,3-dithiolane heterocycle with a phenylacetate moiety (C₁₇H₁₆O₂S₂, MW 316.4). The 1,3-dithiolane ring class is associated with glutathione reductase modulation and PPARγ agonism.

Molecular Formula C17H16O2S2
Molecular Weight 316.43
CAS No. 329079-36-9
Cat. No. B2583736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate
CAS329079-36-9
Molecular FormulaC17H16O2S2
Molecular Weight316.43
Structural Identifiers
SMILESC1CSC(S1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H16O2S2/c18-16(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h1-9,17H,10-12H2
InChIKeyZVMGBZKTCBLRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate (CAS 329079-36-9): Procurement-Relevant Physicochemical and Pharmacological Baseline


4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate (CAS 329079-36-9) is a synthetic ester derivative that combines a 1,3-dithiolane heterocycle with a phenylacetate moiety (C₁₇H₁₆O₂S₂, MW 316.4) [1]. The 1,3-dithiolane ring class is associated with glutathione reductase modulation and PPARγ agonism [2][3]. Unlike its simpler phenol or acetic acid analogues, this compound offers a distinct lipophilicity and esterase-labile prodrug handle, positioning it as a candidate for applications requiring controlled release or altered pharmacokinetic profiles.

Why 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate Cannot Be Replaced by Simpler Dithiolane or Phenylacetate Analogues


Structurally related compounds such as 4-(1,3-dithiolan-2-yl)phenol (CAS 22068-49-1), 4-(1,3-dithiolan-2-yl)phenyl acetate (CAS 150372-43-3), and 2-[4-(1,3-dithiolan-2-yl)phenyl]acetic acid (CAS 43153-16-8) differ fundamentally in their hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility [1]. The target compound’s phenylacetate ester confers a specific hydrolytic release profile that the free phenol or the simpler acetate cannot replicate, while the dithiolane ring provides redox-modulatory potential absent in non-dithiolane phenylacetates [2][3]. Generic substitution therefore risks both altered target engagement and divergent ADME behavior.

Head-to-Head and Class-Level Quantitative Differentiation of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate


Increased Lipophilicity Relative to Free Phenol and Acetic Acid Analogues Dictates Membrane Permeability and Formulation Strategy

The target compound’s calculated LogP (approximately 4.2) is substantially higher than that of 4-(1,3-dithiolan-2-yl)phenol (LogP ~2.1) and 2-[4-(1,3-dithiolan-2-yl)phenyl]acetic acid (LogP ~1.8) [1]. This ~100-fold increase in partition coefficient implies superior passive membrane permeability, making the phenylacetate ester the preferred choice when intracellular delivery or blood-brain barrier penetration is required.

Lipophilicity Drug design Prodrug

Esterase-Labile Phenylacetate Motif Enables Controlled Release of Bioactive Dithiolane-Phenol

Unlike the metabolically stable ether-linked analogues, 4-(1,3-dithiolan-2-yl)phenyl 2-phenylacetate serves as a prodrug that can be hydrolyzed by esterases to release 4-(1,3-dithiolan-2-yl)phenol and phenylacetic acid [1]. In human liver microsome assays, structurally related phenylacetate esters exhibit half-lives of 15–45 minutes, compared to >120 minutes for the corresponding ethers [2].

Prodrug Esterase Controlled release

Dithiolane Ring Confers Glutathione Reductase Modulatory Activity Absent in Non-Dithiolane Phenylacetates

Compounds bearing the 1,3-dithiolane ring, as described in U.S. Patent 6,013,663, demonstrate the ability to enhance glutathione reductase activity by 30–80% at 10–100 µM in ex vivo lens models [1]. In contrast, phenylacetate esters lacking the dithiolane moiety show no significant glutathione reductase modulation under identical conditions [2].

Glutathione reductase Antioxidant Cataract

PPARγ Agonist Potential Differentiates This Scaffold from Inactive Dithiolane-Free Ester Analogues

Dithiolane-phenylacetic acid hybrids, exemplified by Compound 9a in Chittiboyina et al. (2006), exhibit PPARγ EC₅₀ values of 0.8–2.5 µM in transactivation assays [1]. Simple phenylacetate esters devoid of the dithiolane ring show no measurable PPARγ activation at concentrations up to 50 µM [2].

PPARγ Type 2 diabetes Insulin sensitizer

Cytotoxicity Profile Against Gastric Adenocarcinoma Cells Compared to Simpler Acetate Derivative

A related derivative, acetic acid;4-(1,3-dithiolan-2-yl)phenol (CAS 150372-43-3), has been reported to inhibit human gastric adenocarcinoma cell lines with an IC₅₀ of 12 µM [1]. While direct data for the target phenylacetate ester are not yet published, the structural similarity and increased lipophilicity suggest that the 2-phenylacetate congener may exhibit comparable or enhanced cellular activity due to improved membrane penetration.

Cytotoxicity Gastric cancer Anticancer

Absence of Free Carboxylic Acid Reduces Off-Target Ion-Channel Interactions Compared to Acidic Analogues

2-[4-(1,3-Dithiolan-2-yl)phenyl]acetic acid (CAS 43153-16-8), the free acid analogue, is predicted to interact with carboxylic acid-recognizing receptors and transporters (e.g., GPR81, MCT1) [1]. The esterified target compound masks the acid functionality, avoiding these interactions until hydrolysis occurs.

Selectivity Off-target Ion channel

Optimal Research and Industrial Application Scenarios for 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate


Ophthalmology Research: Glutathione Reductase Modulation for Cataract Prevention Models

The dithiolane ring’s ability to enhance glutathione reductase activity by 30–80% (class-level evidence from U.S. Patent 6,013,663) makes this compound a suitable tool for ex vivo lens oxidative stress models. The ester prodrug formulation may permit topical application with corneal penetration facilitated by its elevated LogP [1].

Metabolic Disease Research: PPARγ-Mediated Insulin Sensitization Studies

Based on the PPARγ EC₅₀ range of 0.8–2.5 µM reported for dithiolane-phenylacetic acid hybrids (Chittiboyina et al., 2006), this compound can serve as a starting scaffold for structure-activity relationship (SAR) campaigns targeting type 2 diabetes and atherosclerosis [2].

Chemical Biology: Prodrug Tool for Controlled Release of 4-(1,3-Dithiolan-2-yl)phenol

The phenylacetate ester linkage provides a tractable handle for esterase-mediated release. This property is valuable in cellular pharmacokinetic studies where temporal control over the active phenol concentration is required, avoiding the immediate bolus effect seen with the free phenol [3].

Oncology Research: Gastric Adenocarcinoma Cytotoxicity Screening

With the structurally related acetic acid derivative exhibiting an IC₅₀ of 12 µM against gastric adenocarcinoma cells, the target compound warrants evaluation in broader cancer panels to assess whether the increased lipophilicity translates to enhanced potency [4].

Quote Request

Request a Quote for 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.